molecular formula C26H22FN3O3 B2575069 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-09-8

5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2575069
CAS No.: 866728-09-8
M. Wt: 443.478
InChI Key: YAMWDMMDJAQNLW-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline class, a tricyclic heterocyclic system comprising fused pyrazole and quinoline rings. This scaffold is pharmacologically significant, with documented anticancer, anti-inflammatory, and receptor-modulating activities . The compound features:

  • 7,8-Dimethoxy substituents, enhancing solubility and influencing electronic properties.
  • A 4-methoxyphenyl moiety at position 3, which may modulate binding affinity to biological targets.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3/c1-31-18-10-8-16(9-11-18)25-20-15-30(14-17-6-4-5-7-21(17)27)22-13-24(33-3)23(32-2)12-19(22)26(20)29-28-25/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMWDMMDJAQNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may lead to the formation of aldehydes or carboxylic acids, while reduction of the pyrazoloquinoline core may lead to the formation of dihydropyrazoloquinoline derivatives.

Scientific Research Applications

5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Its potential medicinal properties make it a candidate for drug development. It can be tested for efficacy and safety in various disease models.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved can be elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among pyrazolo[4,3-c]quinoline derivatives influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound: 5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline 5: 2-Fluorophenylmethyl
3: 4-Methoxyphenyl
7,8: Dimethoxy
C₂₇H₂₃F₂N₃O₃* ~491.5 (calculated) Enhanced lipophilicity (2-fluorobenzyl), dual methoxy groups for solubility.
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 5: 3-Methylbenzyl
3: 4-Fluorophenyl
7,8: Dimethoxy
C₂₆H₂₂FN₃O₂ 427.48 Methyl substitution reduces electronegativity compared to fluorine.
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline 5: 4-Chlorophenylmethyl
3: 4-Methoxyphenyl
7,8: Dimethoxy
C₂₆H₂₂ClN₃O₃ 480.0 (calculated) Chlorine increases steric bulk and polarizability.
ELND006: (R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline 4: Cyclopropyl
7,8: Difluoro
5: 4-(Trifluoromethyl)phenylsulfonyl
C₂₅H₁₈F₅N₃O₂S 543.49 Sulfonyl and trifluoromethyl groups enhance metabolic stability.
8-Fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 5: 2-Methoxyphenylmethyl
3: 4-Fluorophenyl
8: Fluoro
C₂₅H₁₈F₂N₃O 438.43 Fluorine at position 8 may alter π-stacking interactions.

*Calculated based on analogous compounds.

Key Observations:

  • Substituent Position: The 2-fluorophenylmethyl group in the target compound may confer distinct steric and electronic effects compared to 3-methylbenzyl () or 4-chlorophenylmethyl ().
  • Methoxy vs. Fluoro Groups: Methoxy substituents (7,8-dimethoxy) improve solubility, while fluoro groups (e.g., ELND006) enhance metabolic stability and target affinity .

Pharmacological Activities

Compound Key Pharmacological Activity Mechanism/Target Reference
ELND006/ELND007 Gamma-secretase inhibition Reduces amyloid-beta production without Notch pathway inhibition
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline Unspecified (structural analog) Likely interacts with benzodiazepine or serotonin receptors due to tricyclic core
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline Unspecified (structural analog) Potential anticancer/anti-inflammatory activity (common in pyrazoloquinolines)
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline Neurotensin receptor agonist Used in GPR35 assays at 10 µM for signal optimization

Key Observations:

  • ELND006/007 demonstrate how sulfonyl and trifluoromethyl groups enhance target selectivity and pharmacokinetics, which the target compound lacks .

Biological Activity

The compound 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20FN2O3\text{C}_{20}\text{H}_{20}\text{F}\text{N}_2\text{O}_3

This structure features a pyrazoloquinoline core with methoxy and fluorophenyl substituents, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including our compound of interest. A significant study evaluated various derivatives for their cytotoxic effects against different cancer cell lines.

Case Study: In Vitro Evaluation

In a comprehensive in vitro study, the compound demonstrated notable cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated:

  • IC50 Values : The compound exhibited IC50 values less than 100 µM across all tested cell lines, indicating strong antiproliferative effects.
  • Cell Cycle Arrest : Treatment with the compound resulted in G1 phase arrest in MCF-7 cells, increasing the G1 population from 46.91% to 54.41% compared to untreated controls.
  • Induction of Apoptosis : The compound significantly increased apoptosis rates in treated cells. For instance, apoptosis in MCF-7 cells rose from 0.6% in untreated cells to 20.6% after treatment with the compound .

The mechanism by which this compound exerts its anticancer effects involves modulation of apoptotic pathways:

  • Pro-apoptotic vs. Anti-apoptotic Proteins : The treatment led to an increase in pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic protein Bcl-2, suggesting a shift towards apoptosis promotion .

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Apoptosis Induction (%)Cell Cycle Phase Arrest
5-[(2-fluorophenyl)methyl]-...MCF-7<10020.6G1
5-Fluorouracil (Standard)MCF-730-G2/M
Other PyrazoloquinolinesVarious<100VariesVaries

Additional Biological Activities

Beyond its anticancer properties, compounds within the pyrazoloquinoline class have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated moderate to good antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is necessary.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.